Cas no 23173-12-8 ((+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol)
![(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol structure](https://de.kuujia.com/scimg/cas/23173-12-8x500.png)
23173-12-8 structure
Produktname:(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
- (+/-)-galanthamine
- (+/-)galanthamine
- (-)-galanthamine
- (?)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2] benzazepine-6-ol
- (?)-galanthamine
- 1H-(-)-galanthamine
- 4 a, 5, 9, 10, 11, 12-hexahydro-3- methoxy-11-methyl-6 H-benzofuro-(3 a, 3, 2-ef)-(2) benzazepine-6-ol
- 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]-(2)-benzazepine-6-ol hydrochloride
- 6-Methoxy-10-methyl-galantham-1-en-3beta-ol
- Galanthamin
- Hydrochlorid
- galanthamine
- hydrochloride
- Galantamine
- Galantamine hydrochloride
- Galantamine,INN
- galanthamine carbonate
- galanthamine hydrochloride
- rac-6-methoxy-10-methyl-galantham-1-en-3beta-ol
- Reminyl.(R).
- Reminyl?
- [3H]-Galantamine
- GALANTAMINE [VANDF]
- (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
- Razadyne ER
- AB00053614_10
- SR-05000001783-4
- Galantaminum
- Spectrum5_001673
- UNII-1T835Z585R
- HY-76299R
- NCGC00017256-17
- Prestwick1_000588
- AC-20240
- BDBM10404
- DB00674
- Galantamina [INN-Spanish]
- 1T835Z585R
- BPBio1_000480
- KBio2_004319
- KBioSS_001751
- Lycoremine
- NCGC00024731-02
- Galantamine (USAN/INN)
- Galanthamine (Standard)
- 357-70-0
- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,6S,8aR)-rel-
- AS-56354
- BIDD:GT0517
- CS-1217
- Prestwick3_000588
- (+/-)-Galantamine
- AC-34328
- KBio2_001751
- MSK10278
- Probes2_000395
- BRD-K49481516-004-09-2
- (4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
- HY-76299
- AC-542/20973006
- Reminyl (TN)
- KBio3_002636
- GALANTAMINE [HSDB]
- NSC-100058
- 1dx6
- (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
- GALANTAMINE [USAN]
- Galanthamine, (+/-)-
- Galanthamine ( Jilkon, Lycoremine, Nivalin and oth
- CHEMBL659
- KBio2_006887
- Spectrum_001271
- Q412690
- NCGC00017256-11
- SCHEMBL2577
- Galantamin
- Prestwick2_000588
- (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-ol
- NSC 100058
- Spectrum4_000839
- GLXC-03030
- Galantamine [USAN:INN:BAN]
- HSDB 7361
- GALANTAMINE [MI]
- SDCCGMLS-0066737.P001
- SPBio_002655
- BRN 0093736
- N06DA04
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4A.ALPHA.,6.BETA.,8AR*)-
- IDI1_000590
- DTXSID2045606
- BSPBio_000436
- HMS2089H03
- Bodamine
- SBI-0051689.P002
- 0D3Q044KCA
- NCGC00017256-05
- GALANTAMINE [INN]
- BSPBio_003416
- Pharmakon1600-01501202
- DivK1c_000590
- Galanthaminum
- Jilkon
- MFCD00867189
- s3866
- NS00003061
- Lycoremin
- NINDS_000590
- Galantamina (INN-Spanish)
- SMP1_000131
- FH15703
- KBioGR_001417
- 4-27-00-02184 (Beilstein Handbook Reference)
- CCG-212961
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
- GALANTAMINE [WHO-DD]
- D04292
- GTPL6693
- BRD-K49481516-004-04-3
- AKOS015965330
- (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol
- UNII-0D3Q044KCA
- EN300-708805
- Probes1_000055
- CHEBI:42944
- Galanthamine, 12
- HMS3885C10
- 1008759-59-8
- ASUTZQLVASHGKV-JDFRZJQESA-
- 1qti
- BRD-K49481516-001-01-5
- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
- Galantaminum [INN-Latin]
- C08526
- Galantaminum (INN-Latin)
- Galantamina
- KBio1_000590
- InChI=1/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
- SCHEMBL3293474
- (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-
- (4aS,6R,8aS)-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-(1)benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
- NSC-759861
- Galantamine, (+/-)-
- BRD-K49481516-004-03-5
- BRD-K49481516-004-18-3
- 23173-12-8
- Prestwick0_000588
- ASUTZQLVASHGKV-JDFRZJQESA-N
- AB00053614-09
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,6R,8AS)
- (-)-Galantamine
- (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6,8,10(17),15-tetraen-14-ol
- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aalpha,6beta,8ar*)-
- A11538
- Spectrum3_001738
- NSC759861
- SR-05000001783
- GNT
-
- Inchi: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
- InChI-Schlüssel: ASUTZQLVASHGKV-JDFRZJQESA-N
Berechnete Eigenschaften
- Genaue Masse: 287.15214353Da
- Monoisotopenmasse: 287.15214353Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 440
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 41.9Ų
- XLogP3: 1.8
Experimentelle Eigenschaften
- LogP: 1.8
(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Verwandte Literatur
-
Gaizka Garai-Ibabe,Laura Saa,Valeri Pavlov Analyst 2014 139 280
-
Gaizka Garai-Ibabe,Laura Saa,Valeri Pavlov Analyst 2014 139 280
-
Zhong Jin Nat. Prod. Rep. 2016 33 1318
-
Lindon?W. K. Moodie,Kristina Sep?i?,Tom Turk,Robert Frange?,Johan Svenson Nat. Prod. Rep. 2019 36 1053
-
Rami J. Obaid,Nafeesa Naeem,Ehsan Ullah Mughal,Munirah M. Al-Rooqi,Amina Sadiq,Rabab S. Jassas,Ziad Moussa,Saleh A. Ahmed RSC Adv. 2022 12 19764
23173-12-8 ((+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol) Verwandte Produkte
- 1192019-10-5(2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole)
- 1335053-51-4(4-Amino-6-methoxypicolinonitrile)
- 362705-86-0(tert-butyl 4-(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-ylpiperidine-1-carboxylate)
- 1337769-45-5(3-(4-chloro-3-methoxyphenyl)methylpiperidine)
- 313647-70-0(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-4-ethoxybenzamide)
- 2228300-23-8(tert-butyl N-1-oxo-2-(pyrimidin-2-yl)propan-2-ylcarbamate)
- 332419-58-6(N-(5-Chloro-2-methoxyphenyl)-N-(4-methylphenyl)sulfonylglycine)
- 2137073-29-9(tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxobutan-2-yl]carbamate)
- 2229636-55-7(tert-butyl N-1-(1-ethenyl-1H-pyrazol-4-yl)-2-oxoethyl-N-methylcarbamate)
- 1181787-29-0(1-Chloro-3-(2-chlorophenoxy)butan-2-one)
Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
